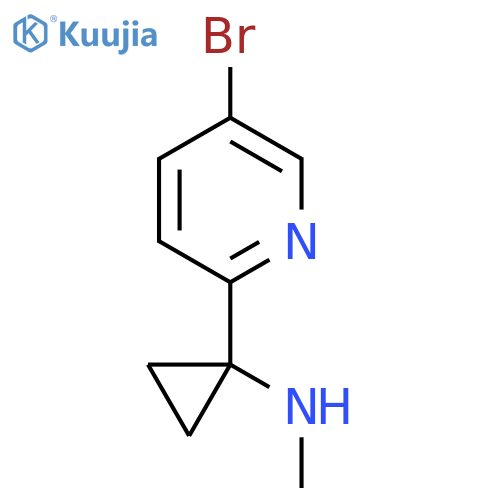

Cas no 2228873-12-7 (1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine)

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine

- EN300-1908148

- 2228873-12-7

- SCHEMBL12310257

-

- インチ: 1S/C9H11BrN2/c1-11-9(4-5-9)8-3-2-7(10)6-12-8/h2-3,6,11H,4-5H2,1H3

- InChIKey: AOOASHMSHTYUCY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)C1(CC1)NC

計算された属性

- せいみつぶんしりょう: 226.01056g/mol

- どういたいしつりょう: 226.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 24.9Ų

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908148-0.5g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 0.5g |

$1180.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-0.1g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 0.1g |

$1081.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-5.0g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 5g |

$3562.0 | 2023-06-01 | ||

| Enamine | EN300-1908148-0.25g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 0.25g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-10g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 10g |

$5283.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-1g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 1g |

$1229.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-0.05g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 0.05g |

$1032.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-1.0g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 1g |

$1229.0 | 2023-06-01 | ||

| Enamine | EN300-1908148-2.5g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 2.5g |

$2408.0 | 2023-09-18 | ||

| Enamine | EN300-1908148-10.0g |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

2228873-12-7 | 10g |

$5283.0 | 2023-06-01 |

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228873-12-7 and Product Name: 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine

The compound identified by the CAS number 2228873-12-7 and the product name 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 5-bromopyridine moiety and a N-methylcyclopropane group suggests a versatile scaffold that could be exploited for the design of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating pyridine derivatives. Pyridine-based structures are widely recognized for their biological activity and have been successfully incorporated into numerous drugs on the market. The 5-bromopyridin-2-yl substituent in this compound not only enhances its structural complexity but also opens up possibilities for further functionalization, making it a valuable intermediate in synthetic chemistry.

The N-methylcyclopropan-1-amine portion of the molecule introduces a cyclopropane ring, which is known for its ability to increase metabolic stability and bioavailability. Cyclopropane rings are particularly interesting in drug design because they can mimic strained aliphatic structures found in natural products, thereby influencing binding affinity and pharmacokinetic properties. This combination of features makes 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine a promising candidate for further investigation.

Recent studies have highlighted the importance of pyridine derivatives in the development of small-molecule drugs targeting various diseases. For instance, compounds containing 5-bromopyridine have been reported to exhibit potent activity against enzymes involved in cancer metabolism. The bromine atom at the 5-position provides a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are commonly employed to construct biaryl structures. These types of reactions are pivotal in the synthesis of complex pharmaceuticals and have been extensively used in the development of anticancer agents.

The N-methylcyclopropane moiety in this compound also plays a crucial role in its potential therapeutic applications. Cyclopropane-containing molecules have been shown to interact with biological targets in unique ways, often leading to high selectivity and efficacy. For example, certain cyclopropane derivatives have demonstrated inhibitory effects on bacterial enzymes, making them attractive candidates for antibiotic development. The amine group at the nitrogen position further enhances the molecule's reactivity, allowing for diverse chemical transformations that can be tailored to specific biological targets.

Current research trends indicate that hybrid molecules combining heterocyclic scaffolds with strained rings are becoming increasingly important in drug discovery. The structural features of 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine align well with this trend, as it combines the versatility of pyridine derivatives with the metabolic stability provided by the cyclopropane ring. This dual functionality makes it an ideal candidate for exploring new therapeutic avenues.

In addition to its potential as a lead compound, this molecule may also serve as a valuable building block for libraries of diverse chemical entities. High-throughput screening (HTS) campaigns often rely on large collections of structurally diverse compounds to identify hits with desired biological activity. The synthetic accessibility of 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine and its potential for further derivatization make it an excellent candidate for such screens.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 5-bromopyridin-2-yl group typically involves bromination reactions on a pyridine precursor, while the incorporation of the N-methylcyclopropan-1-amine moiety may require cyclization or nucleophilic substitution reactions. Advances in synthetic methodologies have made it possible to perform these transformations more efficiently and with greater precision, paving the way for scalable production.

From a computational chemistry perspective, understanding the electronic properties and molecular interactions of this compound is crucial for predicting its biological behavior. Molecular modeling techniques can be employed to simulate how 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine interacts with target proteins or enzymes. These simulations can provide insights into binding affinities, metabolic pathways, and potential side effects, thereby guiding experimental design.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new drugs with improved efficacy and reduced toxicity. Compounds like 1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine, with their unique structural features and potential therapeutic applications, are at the forefront of this effort. By leveraging cutting-edge synthetic methods and computational tools, scientists hope to unlock new treatments for a wide range of diseases.

In conclusion, the compound with CAS number 2228873-12-7 and product name 1-(5-bromopyridin-2-yll)-N-methylcyclopropan-lamine represents a significant advancement in pharmaceutical chemistry. Its structural features make it a versatile scaffold for drug development, with potential applications in various therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly important role in shaping the future of medicine.

2228873-12-7 (1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine) 関連製品

- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)

- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)

- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)

- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)

- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)

- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)